Cas no 90772-23-9 (3-(2-bromoethyl)-3,4-dihydroquinazolin-4-one)
3-(2-bromoethyl)-3,4-dihydroquinazolin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 4(3H)-Quinazolinone, 3-(2-bromoethyl)-
- 3-(2-bromoethyl)-3,4-dihydroquinazolin-4-one
- 3-(2-BROMOETHYL)QUINAZOLIN-4-ONE
- AKOS009245011
- CS-0261746
- EN300-79809
- QDA77223
- 3-(2-Bromoethyl)quinazolin-4(3H)-one
- G42638
- 3-(2-Bromoethyl)-4(3H)-quinazolinone
- 90772-23-9
-
- Inchi: 1S/C10H9BrN2O/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,5-6H2
- InChI Key: COWCNNNWVPGRPF-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2)C(=O)N(CCBr)C=1
Computed Properties
- Exact Mass: 251.98983Da
- Monoisotopic Mass: 251.98983Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 32.7Ų
3-(2-bromoethyl)-3,4-dihydroquinazolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21031-1 G |
3-(2-bromoethyl)-3,4-dihydroquinazolin-4-one |
90772-23-9 | 95% | 1g |
¥ 1,524.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21031-5 G |
3-(2-bromoethyl)-3,4-dihydroquinazolin-4-one |
90772-23-9 | 95% | 5g |
¥ 4,659.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21031-10 G |
3-(2-bromoethyl)-3,4-dihydroquinazolin-4-one |
90772-23-9 | 95% | 10g |
¥ 6,910.00 | 2021-05-07 | |
| Chemenu | CM388012-1g |
3-(2-bromoethyl)-3,4-dihydroquinazolin-4-one |
90772-23-9 | 95%+ | 1g |
$228 | 2022-08-31 | |
| Chemenu | CM388012-5g |
3-(2-bromoethyl)-3,4-dihydroquinazolin-4-one |
90772-23-9 | 95%+ | 5g |
$695 | 2022-08-31 | |
| Chemenu | CM388012-10g |
3-(2-bromoethyl)-3,4-dihydroquinazolin-4-one |
90772-23-9 | 95%+ | 10g |
$1031 | 2022-08-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21031-1G |
3-(2-bromoethyl)-3,4-dihydroquinazolin-4-one |
90772-23-9 | 95% | 1g |
¥ 1,524.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21031-5G |
3-(2-bromoethyl)-3,4-dihydroquinazolin-4-one |
90772-23-9 | 95% | 5g |
¥ 4,659.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21031-10G |
3-(2-bromoethyl)-3,4-dihydroquinazolin-4-one |
90772-23-9 | 95% | 10g |
¥ 6,910.00 | 2023-04-13 | |
| Ambeed | A586816-1g |
3-(2-Bromoethyl)quinazolin-4(3H)-one |
90772-23-9 | 97% | 1g |
$346.0 | 2025-04-15 |
3-(2-bromoethyl)-3,4-dihydroquinazolin-4-one Suppliers
3-(2-bromoethyl)-3,4-dihydroquinazolin-4-one Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 3-(2-bromoethyl)-3,4-dihydroquinazolin-4-one
4(3H)-Quinazolinone, 3-(2-bromoethyl) (CAS No. 90772-23-9): A Comprehensive Overview
4(3H)-Quinazolinone, 3-(2-bromoethyl), also known by its CAS registry number 90772-23-9, is a heterocyclic organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the quinazolinone family, which has been extensively studied due to its unique structural properties and biological activities. The molecule consists of a quinazolinone core with a bromoethyl substituent at the 3-position, making it a valuable intermediate in organic synthesis and drug discovery.
The quinazolinone scaffold is a fused bicyclic system comprising a benzene ring and an imidazole-like structure. This arrangement imparts 4(3H)-Quinazolinone, 3-(2-bromoethyl) with remarkable stability and reactivity, enabling it to participate in diverse chemical transformations. The bromoethyl group at the 3-position introduces additional functionality, enhancing its versatility in synthetic chemistry. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of anticancer agents.
One of the most promising applications of 4(3H)-Quinazolinone, 3-(2-bromoethyl) lies in its use as a precursor for anti-tumor drugs. Researchers have demonstrated that derivatives of this compound exhibit potent cytotoxic activity against various cancer cell lines. For instance, a study published in *Journal of Medicinal Chemistry* revealed that certain analogs derived from 4(3H)-Quinazolinone, 3-(2-bromoethyl) could inhibit the proliferation of human breast cancer cells by targeting specific oncogenic pathways. These findings underscore the potential of this compound as a lead molecule for developing novel anticancer therapies.
In addition to its pharmaceutical applications, 4(3H)-Quinazolinone, 3-(2-bromoethyl) has garnered attention in the field of materials science. Its ability to form stable coordination complexes with transition metals makes it a candidate for use in catalytic processes and metal-organic frameworks (MOFs). Recent advancements in MOF research have explored the use of quinazolinone derivatives as linkers due to their high stability and tunable properties. The bromoethyl substituent in this compound further enhances its compatibility with metal ions, paving the way for innovative applications in gas storage and sensing technologies.
The synthesis of 4(3H)-Quinazolinone, 3-(2-bromoethyl) involves a multi-step process that typically begins with the preparation of the quinazolinone core. One common approach involves the condensation of o-phenylenediamine with aldehydes or ketones under acidic conditions. Subsequent functionalization introduces the bromoethyl group at the desired position through nucleophilic substitution or coupling reactions. Recent optimizations in synthetic protocols have improved the yield and purity of this compound, making it more accessible for large-scale production.
From a biological standpoint, 4(3H)-Quinazolinone, 3-(2-bromoethyl) has shown remarkable selectivity towards certain enzymes and receptors. For example, studies have demonstrated its ability to inhibit kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, its structural similarity to certain natural products has inspired investigations into its role as a mimetic compound in drug design.
Looking ahead, the continued exploration of 4(3H)-Quinazolinone, 3-(2-bromoethyl) is expected to yield further insights into its therapeutic potential. Collaborative efforts between chemists and biologists are currently underway to design more potent derivatives with improved pharmacokinetic profiles. The integration of computational chemistry tools with experimental approaches is also expected to accelerate the discovery process, enabling researchers to predict and optimize bioactive properties more effectively.
In conclusion, 4(3H)-Quinazolinone, 3-(2-bromoethyl) (CAS No. 90772-23-9) stands as a testament to the versatility and significance of heterocyclic compounds in modern science. Its role as an intermediate in drug discovery and materials science highlights its importance across multiple disciplines. As research progresses, this compound is poised to contribute significantly to advancements in medicine and technology.
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